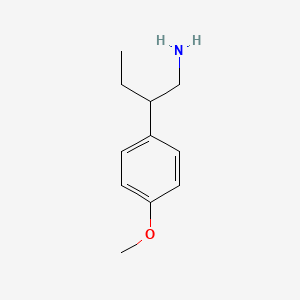

b-Ethyl-4-methoxy-benzeneethanamine

Description

Foundational Significance of the Phenethylamine (B48288) Core Structure in Bioactive Molecules

The phenethylamine scaffold is a structurally simple yet biologically significant motif found extensively in nature. bohrium.comnih.gov Its fundamental structure consists of a phenyl ring connected to an amino group by a two-carbon ethyl sidechain. wikipedia.org This core is the backbone of numerous endogenous compounds critical to mammalian physiology, including hormones and catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. nih.govwikipedia.org The central role of these molecules in regulating vital functions such as mood, stress responses, and voluntary movement underscores the foundational importance of the phenethylamine structure in neurobiology. nih.gov

Beyond these open-chain structures, the phenethylamine unit is also embedded within more complex, polycyclic alkaloids, such as morphine, that are derived from natural biosynthetic pathways. nih.gov The widespread presence of this moiety in such a diverse array of biologically active agents has established it as a "privileged scaffold" and a crucial building block in the field of medicinal chemistry for the design and synthesis of new therapeutic agents. bohrium.combeilstein-journals.org

Table 1: Properties of the Phenethylamine Core Structure

| Property | Description |

|---|---|

| Chemical Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Core Components | Phenyl Ring, Ethyl Sidechain, Amino Group |

| Endogenous Examples | Dopamine, Norepinephrine, Adrenaline, Tyramine (B21549). wikipedia.org |

| Significance | Acts as a fundamental framework for a vast number of neuroactive compounds. nih.govbeilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Overview of Substituted Phenethylamines as a Pivotal Area of Academic Inquiry

Substituted phenethylamines represent a vast chemical class of organic compounds derived from the core phenethylamine structure. wikipedia.org This class is formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various substituents. wikipedia.org This structural diversity gives rise to a wide spectrum of pharmacological activities, making substituted phenethylamines a pivotal and highly active area of academic and industrial research in medicinal chemistry. wikipedia.orgdntb.gov.ua

The research landscape for these compounds is extensive, investigating their potential as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and bronchodilators, among other therapeutic applications. wikipedia.org A primary goal within this field of inquiry is the rational design of new molecules through bioisosteric replacement and other medicinal chemistry strategies. beilstein-journals.org These efforts aim to optimize the potency, selectivity, bioavailability, and metabolic stability of new drug candidates while minimizing potential toxicity. bohrium.combeilstein-journals.org

Modern research continues to uncover novel bioactive phenethylamines, with studies focusing on their interactions with a range of biological targets, including dopamine, serotonin (B10506), and adrenergic receptors. nih.govdntb.gov.uaacs.org Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically elucidating how specific structural modifications influence a compound's pharmacological profile, such as its ability to inhibit dopamine reuptake. biomolther.org Recent investigations have even explored the potential of sub-hallucinogenic concentrations of certain substituted phenethylamines for treating inflammatory and neurological disorders. acs.org

Table 2: Examples of Substituted Phenethylamines and Their Primary Area of Research Interest

| Compound | Substitution Pattern | Primary Research Area/Function |

|---|---|---|

| Amphetamine | α-methyl on the sidechain | Central Nervous System Stimulant. wikipedia.org |

| Mescaline | 3,4,5-trimethoxy on the phenyl ring | Hallucinogen. wikipedia.org |

| MDMA (Ecstasy) | 3,4-methylenedioxy on the ring, N-methyl on the amine | Entactogen. wikipedia.org |

| Bupropion | β-keto on the sidechain, N-tert-butyl on the amine, 3-chloro on the ring | Antidepressant. wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Research Context of β-Ethyl-4-methoxybenzeneethanamine within the Broader Landscape of Phenethylamine Analogs

The compound β-Ethyl-4-methoxybenzeneethanamine is a specific derivative within the broad class of substituted phenethylamines. While direct and extensive research on this exact molecule is not widely published, its structural features place it firmly within the context of ongoing investigations into phenethylamine analogs. The scientific interest in this compound can be inferred by examining research on analogs with similar structural modifications.

The 4-methoxy group on the phenyl ring is a well-studied substitution. Compounds like 4-methoxyamphetamine (PMA) feature this group, and its influence on pharmacological activity is a subject of research. nist.gov The hydrochloride salt of 4-methoxyphenethylamine (B56431) has been shown to possess biological activity, including an affinity for serotonin receptors and an ability to modulate the release of neurotransmitters. ontosight.ai This indicates that the 4-methoxy-phenethylamine backbone of the target compound is a biologically relevant structure.

The β-ethyl substitution on the sidechain represents another axis of structural variation. While α-methyl substitutions are more common (as in amphetamine), research into other sidechain modifications, such as the β-methyl group in β-methylphenethylamine (BMPEA), is performed to understand how these changes affect pharmacological and behavioral outcomes, including reinforcing effects. nih.govresearchgate.net

Therefore, the research context for β-Ethyl-4-methoxybenzeneethanamine lies at the intersection of these structural inquiries. Its investigation would be a logical step in the systematic exploration of the phenethylamine chemical space. beilstein-journals.orgresearchgate.net Such research would aim to characterize its unique pharmacological profile, contributing to the broader understanding of how combined substitutions at the phenyl ring and the ethyl sidechain modulate activity at monoaminergic systems.

Properties

IUPAC Name |

2-(4-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUOBPCTJSFDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Substituted Phenethylamines

Ligand Design Principles Based on the Phenethylamine (B48288) Scaffold

The 2-phenethylamine framework is a foundational structure in medicinal chemistry, recognized for its widespread presence in naturally occurring, biologically active compounds and synthetic pharmaceuticals. nih.gov Its significance is highlighted by endogenous catecholamines like dopamine (B1211576) and norepinephrine, which feature this motif and are crucial for neurological functions such as voluntary movement and mood regulation. nih.gov The phenethylamine structure, consisting of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain, serves as a versatile scaffold for designing ligands that target a wide array of receptors and transporters. nih.govwikipedia.org

The design of novel ligands based on this scaffold leverages its ability to interact with various biological targets, including serotonin (B10506) (5-HT) receptors, dopamine receptors, and trace amine-associated receptors (TAARs). nih.govnih.gov Agonists for the 5-HT₂A receptor, for instance, are often categorized into three structural groups: phenethylamines, tryptamines, and ergolines. biomolther.org The phenethylamine class has been particularly well-characterized and often displays selectivity for the 5-HT₂A and 5-HT₂C receptor subtypes. biomolther.orgnih.gov

The modular nature of the phenethylamine scaffold allows for systematic modifications at the aromatic ring, the ethylamine side chain, and the terminal amino group. acs.org This adaptability is a key principle in ligand design, enabling chemists to fine-tune the pharmacological properties of the molecule. By strategically adding, removing, or altering functional groups, researchers can manipulate a compound's binding affinity, functional activity (e.g., agonist, antagonist, or partial agonist), selectivity, and metabolic stability. nih.govnih.gov This approach has led to the development of thousands of derivatives with diverse pharmacological activities, making the phenethylamine scaffold a subject of continuous interest in the discovery of new therapeutic agents. nih.govacs.org

Influence of Specific Substituents on Receptor Binding Affinity and Functional Activity

The biological profile of a phenethylamine derivative is profoundly influenced by the nature and position of its chemical substituents. Modifications to the aromatic ring and the ethylamine side chain can drastically alter how the molecule interacts with its target receptor, affecting both its binding strength (affinity) and its ability to elicit a biological response (efficacy). biomolther.orgnih.gov

Substitutions on the aromatic ring are a critical determinant of a phenethylamine's pharmacological activity. The addition of methoxy (B1213986) (-OCH₃) groups, in particular, has been extensively studied. The position of these groups dictates their effect on receptor interaction. For example, in the trimethoxyamphetamine series, the 2,4,5-substituted isomer (TMA-2) is significantly more potent than the 3,4,5-substituted isomer (TMA), indicating that the substitution pattern is crucial for activity. wikipedia.orgwikipedia.org

For many phenethylamine-based ligands, substitutions at the para- (4-position) of the phenyl ring have a positive effect on binding affinity at receptors like the 5-HT₂A receptor. biomolther.orgresearchgate.net Specifically, the 4-methoxy group is a common feature in several active compounds. 4-Methoxyphenethylamine (B56431) is known to inhibit the monoamine oxidase-catalyzed deamination of tyramine (B21549) and tryptamine. sigmaaldrich.com In studies of phenethylamine derivatives at the human trace amine-associated receptor 1 (hTAAR1), computational models suggest that positive electrostatic potential at the 3- and 4-positions of the phenyl ring is associated with increased potency. nih.gov This finding supports the favorable role of an electron-donating group like methoxy at the 4-position. However, increasing steric bulk at the 4-position of the aromatic ring can also lead to ligands with low efficacy. nih.gov

The table below summarizes the binding affinities of several phenethylamine derivatives with substitutions on the aromatic ring for the 5-HT₂A receptor.

| Compound | Substitution Pattern | IC₅₀ (nM) |

|---|---|---|

| 2C-P HCl | 2,5-dimethoxy-4-propyl | Data not specified in source |

| Phenethylamine | Unsubstituted | Data not specified in source |

This table illustrates how different substitutions on the phenethylamine core can influence receptor binding, based on data from studies on 5-HT₂A receptor affinity. biomolther.orgresearchgate.net

Modifications to the ethylamine side chain are another powerful tool for modulating the activity of phenethylamine ligands. Introducing substituents on the α- or β-carbons of the side chain can impact potency, efficacy, and metabolic stability. nih.gov

Addition of a small alkyl group, such as a methyl group, at the α-carbon (the carbon adjacent to the amino group) creates the amphetamine scaffold and can lead to a decrease in potency at certain receptors like hTAAR1 compared to the parent phenethylamine. nih.gov Increasing the size of this substituent to an α-ethyl group, as seen in α-ethylmescaline, further modifies the pharmacological profile. wikipedia.org The presence of a substituent at the α-carbon introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Stereochemistry often plays a critical role in biological activity, with one enantiomer typically exhibiting significantly higher affinity or potency than the other. nih.gov

Substitution on the β-carbon (the carbon adjacent to the phenyl ring) is also influential. The addition of a single methyl group at the β-position is generally well-tolerated at receptors like hTAAR1, but larger groups can reduce potency. nih.gov

The table below shows the effect of various side-chain substitutions on the potency of phenethylamines at the hTAAR1 receptor.

| Compound Type | Substitution | Effect on Potency |

|---|---|---|

| β-Substituted | Single methyl group | Well tolerated |

| β-Substituted | Two methyl groups | Greatly reduced potency |

| α-Substituted | Single methyl group (Amphetamine) | Detrimental effect on potency |

| α-Substituted | Two methyl groups (Phentermine) | Sharply reduced potency |

This table summarizes findings on how modifications to the ethylamine side chain affect potency at the hTAAR1 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the chemical structure of compounds with their biological activities. nih.govnih.gov These methods are invaluable in modern drug design for understanding the SAR of a series of compounds and for predicting the activity of novel molecules before they are synthesized. nih.gov

CoMFA is a 3D-QSAR method that generates a statistical model by comparing the steric and electrostatic fields of a set of aligned molecules with their known biological activities. mdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

In phenethylamine research, these methods have been successfully applied to develop pharmacophore models. For example, a CoMFA study on a series of β-phenethylamine analogues acting at the hTAAR1 receptor yielded a robust model with a high regression coefficient (r² of 0.824). nih.gov The analysis revealed that the steric field contributed 61% to the model, while the electrostatic field contributed 39%. nih.gov The resulting CoMFA maps provided key insights:

Steric Contour Map: Showed that decreased potency was associated with increased steric bulk around most of the molecule (yellow regions), with exceptions at an ortho position on the ring, the α-carbon, and the amino group, where some bulk was favorable (green regions). nih.gov

Electrostatic Contour Map: Indicated that positive charge at the 3- and 4-positions of the phenyl ring was associated with increased potency (blue regions), while negative charge along the ethylene (B1197577) side chain was also favorable (red regions). nih.gov

These models provide a detailed, three-dimensional understanding of the SAR, guiding the rational design of new, more potent, and selective phenethylamine-based ligands. nih.govnih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Regression Coefficient) | 0.824 | Indicates a strong correlation between the model's predictions and the actual data. |

| Steric Field Contribution | 61% | The size and shape of the molecule are the primary drivers of activity. |

| Electrostatic Field Contribution | 39% | The electronic properties of the molecule also play a significant role. |

This table presents the statistical outcomes of a CoMFA study on β-phenethylamine analogs, demonstrating the utility of 3D-QSAR in understanding structure-activity relationships. nih.gov

Molecular Mechanisms and Receptor Interactions in Research Models

Serotonergic Receptor (5-HTR) Interaction Profiles

The serotonergic system, and particularly the 5-HT₂ family of receptors, is a primary target for many psychoactive phenethylamines. The interaction with these receptors is fundamental to the pharmacological effects observed in preclinical studies.

Phenethylamine (B48288) derivatives frequently demonstrate agonist activity at the 5-HT₂A receptor. This interaction is a critical determinant of their pharmacological profile. Agonism at the 5-HT₂A receptor typically initiates a G-protein-coupled signaling cascade. Specifically, the receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

For many substituted phenethylamines, the potency and efficacy at the 5-HT₂A receptor are highly dependent on the substitution patterns on the phenyl ring and the ethylamine (B1201723) side chain. While direct data for b-Ethyl-4-methoxy-benzeneethanamine is not extensively available, research on related 4-methoxy-substituted phenethylamines suggests that this compound likely acts as an agonist or partial agonist at the 5-HT₂A receptor. The presence of the beta-ethyl group may influence its binding affinity and functional activity compared to other phenethylamines.

5-HT₁A Receptors: Studies on a range of substituted phenethylamines have shown that they are often very low potency and low efficacy agonists at the 5-HT₁A receptor. nih.gov It is therefore probable that this compound would display weak affinity and functional activity at this receptor subtype.

5-HT₂B Receptors: The 5-HT₂B receptor is another important target. Some phenethylamine derivatives have been found to have lower affinity and efficacy at the 5-HT₂B receptor compared to their activity at 5-HT₂A or 5-HT₂C receptors. nih.gov

5-HT₂C Receptors: Many phenethylamines that are potent 5-HT₂A agonists also show high affinity and efficacy at the 5-HT₂C receptor. nih.gov The structural similarities between the 5-HT₂A and 5-HT₂C receptors often lead to a lack of high selectivity between these two subtypes for many ligands.

The table below summarizes the expected affinity profile of this compound based on data from structurally analogous compounds.

| Receptor Subtype | Expected Affinity (Ki) | Expected Functional Activity |

| 5-HT₂A | Moderate to High | Agonist / Partial Agonist |

| 5-HT₂C | Moderate to High | Agonist / Partial Agonist |

| 5-HT₁A | Low | Weak Agonist / Low Efficacy |

| 5-HT₂B | Low to Moderate | Agonist / Partial Agonist |

Dopaminergic System Modulation

The interaction of phenethylamine derivatives with the dopaminergic system, including the dopamine (B1211576) transporter (DAT) and dopamine receptors, contributes significantly to their neurochemical effects.

Phenethylamines are structurally similar to dopamine, allowing them to interact with the dopamine transporter. This interaction can lead to the inhibition of dopamine reuptake, thereby increasing the concentration of dopamine in the synaptic cleft. The precise mechanism can involve competitive binding to the transporter, and in some cases, promoting the reverse transport of dopamine out of the presynaptic neuron. Research on various phenethylamines indicates that they typically have low to mid micromolar affinities and potencies at the dopamine transporter. nih.gov

Direct interactions with dopamine receptors, such as the D₂ receptor, are also a component of the pharmacological profile of some phenethylamines. Studies investigating a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts have included assessments of their binding affinities at the D₂ receptor. nih.govfrontiersin.org While these compounds are structurally different from this compound, the data provides a framework for understanding how phenethylamines might interact with this receptor. Generally, the affinity for the D₂ receptor is lower than that for the primary serotonergic targets.

| Dopaminergic Target | Expected Interaction |

| Dopamine Transporter (DAT) | Reuptake Inhibition / Releaser |

| D₂ Receptor | Low Affinity Binding |

Trace Amine-Associated Receptor 1 (TAAR1) Engagement and Activation

Research into the engagement of phenethylamine compounds with Trace Amine-Associated Receptor 1 (TAAR1) provides a framework for understanding the potential interactions of this compound. TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems and is activated by various trace amines and psychoactive compounds. nih.gov

While direct studies on this compound are not prevalent, research on structurally similar molecules offers significant insights. For instance, 4-methoxyphenethylamine (B56431) (4-MPEA), which lacks the β-ethyl group, has been identified as a very-low-potency partial agonist of human TAAR1. wikipedia.org Studies on a broader class of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that these compounds generally bind more strongly to TAAR1 compared to their corresponding amphetamine analogues. nih.gov This suggests that the phenethylamine backbone, a core feature of this compound, is a key determinant for TAAR1 interaction.

The activation of TAAR1 by agonists typically leads to the accumulation of intracellular cyclic AMP (cAMP), initiating a downstream signaling cascade. researchgate.netcas.cn The potency and efficacy of this activation can vary significantly based on the specific substitutions on the phenethylamine molecule. wikipedia.org For example, research has shown that β-carbon substitution on the phenethylamine side chain is generally well-tolerated for TAAR1 binding. wikipedia.org Given that this compound possesses a β-ethyl group, it is hypothesized to engage with TAAR1, though its specific affinity and functional activity remain to be empirically determined.

| Compound | Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| 4-Methoxyphenethylamine (4-MPEA) | Human TAAR1 | 5,980 nM | 106% |

Enzymatic Metabolism and Biotransformation Pathways

The biotransformation of this compound is expected to follow established metabolic routes for phenethylamine derivatives, primarily involving oxidative deamination by monoamine oxidases and subsequent oxidation by aldehyde dehydrogenases.

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical in the metabolism of endogenous and exogenous amines. Phenethylamines are well-known substrates and inhibitors of these enzymes. Research on 4-methoxyphenethylamine (4-MPEA) indicates that it is a substrate for MAO, and shows a preference for the MAO-B isoform. wikipedia.org Furthermore, 4-MPEA and its N-methylated derivatives have been shown to inhibit the MAO-catalyzed deamination of both tyramine (B21549) and tryptamine. nih.govsigmaaldrich.comsigmaaldrich.com

Another study on (+/-)-4-methoxy-beta-hydroxyphenethylamine and its N-methylated versions found them to be inhibitors of MAO. nih.gov The primary metabolic action of MAO on a phenethylamine like this compound would be the oxidative deamination of the primary amine group. wikipedia.org This reaction converts the ethylamine side chain into an aldehyde intermediate, which is a crucial step for its subsequent metabolism and eventual elimination. wikipedia.org The affinity of this compound for MAO-A versus MAO-B would be a key factor in its metabolic profile and pharmacological duration.

| Compound Class | Enzyme Interaction | Substrate Specificity |

|---|---|---|

| 4-Methoxyphenethylamines | Inhibits deamination of tyramine and tryptamine | Tyramine, Tryptamine |

| 4-Methoxy-beta-hydroxyphenethylamines | Inhibits deamination of tyramine | Tyramine |

Following the initial metabolism by MAO, the resultant aldehyde intermediate undergoes further oxidation. This step is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH). wikipedia.org For phenethylamine, the intermediate is phenylacetaldehyde, which ALDH converts to phenylacetic acid, the primary urinary metabolite. wikipedia.org

In the case of this compound, MAO action would produce (4-methoxy-phenyl)acetaldehyde. Subsequently, ALDH enzymes would oxidize this aldehyde to form 4-methoxyphenylacetic acid. wikipedia.org The ALDH superfamily comprises 19 isozymes with important physiological functions, including the detoxification of both endogenous and exogenous aldehydes. nih.gov The efficiency of this metabolic step is crucial for clearing the reactive aldehyde intermediate, thereby preventing potential cellular toxicity.

Emerging Molecular Targets and Unconventional Mechanisms

Beyond classical receptor interactions and metabolic pathways, research has begun to explore novel molecular targets for phenethylamine compounds.

An emerging area of research suggests that phenethylamines may undergo covalent modification with proteins through enzymatic action. Specifically, the enzyme transglutaminase 2 (TGM2) has been implicated in this process. nih.gov TGM2 can catalyze a transamidation reaction, forming a covalent bond between the primary amine of a phenethylamine and the gamma-carboxamide group of a glutamine residue on a target protein. nih.govnih.gov

This process, termed "phenethylaminylation," could represent a mechanism for long-term cellular changes induced by these compounds. nih.gov Preliminary in vitro studies using a mescaline analogue in a primary human astrocyte cell culture model have shown that a wide array of glial proteins may be substrates for TGM2-mediated modification. nih.govnih.gov This suggests that this compound, as a primary amine-containing phenethylamine, could potentially be a substrate for such enzymatic covalent bonding to proteins, a mechanism with implications for lasting neuroplasticity.

Recent evidence indicates that phenethylamines can directly interact with and alter the dynamics of the microtubule cytoskeleton. researchgate.netnih.gov Microtubules are essential for maintaining neuron structure, intracellular transport, and synaptic plasticity. researchgate.netnih.govnih.gov Some phenethylamines are structurally similar to the microtubule-destabilizing agent colchicine and have been shown to bind at the colchicine binding site on tubulin. researchgate.netresearchgate.netscispace.com

In vitro studies investigating a large panel of 110 phenethylamines demonstrated that certain derivatives can alter microtubule polymerization dynamics in a dose-dependent manner. researchgate.netnih.gov Another study found that 2-phenylethylamine induces conformational changes in microtubule proteins. nih.gov This direct effect on the cytoskeleton represents a non-receptor-mediated mechanism through which phenethylamines like this compound could potentially modulate neural plasticity and other cellular functions. researchgate.netnih.gov Further research is needed to characterize the specific effects of the 4-methoxy and β-ethyl substitutions on this interaction.

Characterization as Ligands for Adenosine Receptors (AR) and Aldose Reductase (ALR2)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the characterization of this compound as a ligand for either Adenosine Receptors (AR) or Aldose Reductase (ALR2).

Computational Chemistry and Molecular Modeling Applications in Phenethylamine Research

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery and design for elucidating the binding mode and affinity of a ligand for its target.

In the context of phenethylamine (B48288) research, molecular docking simulations are employed to understand how compounds like b-Ethyl-4-methoxy-benzeneethanamine interact with various receptors, such as those in the central nervous system. For instance, studies on related phenethylamine derivatives have utilized docking to explore their interactions with adrenergic and serotonergic receptors. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity and selectivity of the ligand.

While specific docking studies on this compound are not extensively reported in the literature, the methodology would involve creating a 3D model of the compound and docking it into the binding site of a target receptor. The results of such simulations would provide hypotheses about its potential biological activity and guide the synthesis of more potent and selective analogs. A hypothetical docking study could reveal the binding energy and key interacting residues, as illustrated in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Adrenergic Receptor Alpha-1A | -8.5 | ASP106, PHE288, TRP102 |

| Serotonin (B10506) Receptor 2A | -9.2 | SER242, PHE339, PHE340 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Studies of Intramolecular Interactions in Phenethylamines

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energetic barriers between them. For flexible molecules like phenethylamines, which possess a rotatable ethylamine (B1201723) side chain, this analysis is particularly important.

For this compound, the presence of the ethyl group on the beta-carbon of the ethylamine side chain introduces an additional degree of rotational freedom and potential for steric hindrance. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this molecule. These studies can identify the preferred spatial arrangement of the phenyl ring relative to the amino group, which is crucial for receptor recognition.

Intramolecular interactions, such as hydrogen bonds between the amine group and the methoxy (B1213986) group's oxygen atom (if sterically feasible), can also influence the conformational preferences. Research on substituted phenethylamines has shown that branching on the side chain can affect receptor interactions by introducing steric hindrance. nih.gov

Theoretical Investigations of Substituent and Solvent Effects on Conformational Preferences

The electronic properties and conformational equilibrium of phenethylamines can be significantly influenced by substituents on the aromatic ring and the surrounding solvent environment. Theoretical investigations using computational chemistry can systematically probe these effects.

The 4-methoxy group in this compound is an electron-donating group, which can influence the charge distribution of the aromatic ring and potentially affect interactions with the receptor. researchgate.netwikimedia.org Computational studies can quantify these electronic effects.

The solvent environment is another critical factor. The conformational preferences of a molecule can differ between a nonpolar environment (like the lipid bilayer of a cell membrane) and a polar environment (like the aqueous extracellular space). Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the effect of the solvent on the molecule's conformation and properties. researchgate.net These models can help predict how this compound might behave in different biological environments.

In Silico Prediction of Molecular Properties Relevant to Biological Activity and Interactions

In addition to predicting binding and conformation, computational methods can be used to predict a wide range of molecular properties that are relevant to a compound's pharmacokinetic and pharmacodynamic profile. These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are crucial for assessing the drug-likeness of a molecule.

For this compound, various molecular descriptors can be calculated in silico. These include properties like lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight. These properties are often used to evaluate a compound's potential to cross the blood-brain barrier and its oral bioavailability, based on established guidelines like Lipinski's Rule of Five. nih.gov

Table 2: Predicted Molecular Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 35.25 Ų |

Note: These values are predicted using computational models and may differ from experimental values.

Advanced Analytical Methodologies for Phenethylamine Research

Chromatographic Techniques for Identification and Quantification in Complex Matrices

Chromatographic separation is fundamental to the analysis of b-Ethyl-4-methoxy-benzeneethanamine, enabling its isolation from complex mixtures and subsequent identification and quantification. Due to the compound's amine functionality and potential for presence in diverse samples, both gas and liquid chromatography techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique provides excellent separation efficiency and highly specific detection, making it a staple in forensic and research laboratories.

While a specific GC-MS analysis report for this compound is not widely available in the public domain, the general principles of the technique would apply. The compound would first be vaporized and separated on a capillary column, likely a non-polar or medium-polarity phase, based on its boiling point and interactions with the stationary phase. Following separation, it would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fingerprint of the molecule, is characterized by the molecular ion peak and a series of fragment ions. The fragmentation pattern is crucial for structural elucidation and confirmation. For primary amines like this compound, characteristic fragmentation often involves cleavage alpha to the nitrogen atom.

It is important to note that derivatization is a common strategy in the GC-MS analysis of amines to improve their chromatographic properties and produce more diagnostic mass spectra.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are indispensable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with tandem mass spectrometry (MS/MS), these techniques offer exceptional sensitivity and selectivity.

The analysis of this compound by HPLC would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. However, for greater specificity and sensitivity, coupling to a mass spectrometer is preferred.

UHPLC-MS/MS takes the analysis a step further. The higher pressure capabilities of UHPLC allow for the use of smaller particle size columns, resulting in faster analysis times and improved resolution. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) of this compound is selected and fragmented to produce a series of product ions. This process, known as selected reaction monitoring (SRM), provides a very high degree of certainty in the identification and allows for accurate quantification even in complex biological matrices. Specific retention times and MS/MS transition data for this compound are not readily found in published literature, highlighting a gap in the comprehensive analytical profile of this compound.

Spectrometric Techniques for Structural Elucidation and Confirmation

Spectrometric techniques are vital for the definitive identification of chemical structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, a ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons on the ethyl and amine-bearing carbons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the complete assignment of the proton skeleton.

A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms. While specific, fully assigned NMR data for this compound is not available in the referenced literature, the expected chemical shift regions for the different carbon types can be predicted based on general principles of NMR spectroscopy. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110-160 |

| Methoxy Carbon | 50-60 |

| Aliphatic Carbons | 10-50 |

This table is based on general knowledge of ¹³C NMR spectroscopy and does not represent experimentally verified data for this specific compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C=C bonds of the aromatic ring, and the C-O bond of the methoxy group. wpmucdn.com The presence of a primary amine would typically result in two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching is usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (Methoxy) | Stretch | 1000-1300 |

This table is based on established infrared spectroscopy correlation charts and does not represent experimentally verified data for this specific compound.

Accurate Mass Time of Flight Mass Spectrometry for Precise Mass Measurement and Fragmentation Pattern Analysis

Accurate Mass Time of Flight (TOF) mass spectrometry provides a highly precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound (C₁₁H₁₇NO), the calculated exact mass is 179.1310. nih.gov An accurate mass measurement using a TOF mass spectrometer that is very close to this theoretical value would provide strong evidence for the presence of this compound.

Furthermore, when coupled with a fragmentation technique, TOF-MS can provide high-resolution mass data for the fragment ions, aiding in the elucidation of the fragmentation pathway and confirming the structure of the molecule. This is particularly useful in distinguishing between isomers, which have the same nominal mass but different structures and, therefore, different fragmentation patterns. Detailed high-resolution fragmentation data for this compound is not currently available in the public research domain.

Derivatization Strategies for Enhanced Analytical Detection and Separation

In the analytical study of phenethylamines, including this compound, derivatization is a crucial chemical modification technique employed to enhance analytical detection and separation. jfda-online.com This process involves altering the chemical structure of the analyte to produce a derivative with more favorable properties for analysis, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). jfda-online.comyoutube.com

The primary objectives of derivatizing phenethylamines are to:

Improve Volatility and Thermal Stability : Many phenethylamines possess polar functional groups, such as primary or secondary amines, which can lead to strong intermolecular hydrogen bonding. youtube.com This reduces volatility, making them less suitable for GC analysis. Derivatization replaces active hydrogens in these groups with non-polar moieties, decreasing the boiling point and increasing volatility. youtube.com It can also enhance the thermal stability of compounds that might otherwise decompose at the high temperatures used in GC. youtube.com

Enhance Chromatographic Resolution : The derivatization process can improve the peak shape and reduce tailing in chromatograms, leading to better separation of analytes from matrix components. jfda-online.comyoutube.com For chiral compounds, derivatization with a chiral reagent can create diastereomers, which can then be separated on a standard achiral chromatographic column. jfda-online.comnih.gov

Increase Detector Sensitivity : Introducing specific chemical groups, such as those containing fluorine atoms, can significantly enhance the response of detectors like the electron capture detector (ECD) or improve ionization efficiency in mass spectrometry, leading to lower detection limits. jfda-online.com

Common derivatization strategies for phenethylamines involve acylation. nih.gov This is typically achieved using fluorinated anhydrides or amides. nih.govshimadzu.com The reaction targets the amine group, improving the chromatographic behavior of the resulting derivative. nih.gov

An automated on-column derivatization system has been developed to streamline this process. shimadzu.com This method involves injecting the analytical sample and a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), sequentially into the GC injection port. shimadzu.com The derivatization reaction occurs within the hot injection port or at the head of the capillary column, eliminating the need for separate, time-consuming sample preparation steps. shimadzu.com

Interactive Table: Derivatization Reagents for Phenethylamine (B48288) Analysis

| Derivatizing Reagent | Abbreviation | Purpose | References |

|---|---|---|---|

| Trifluoroacetic Anhydride (B1165640) | TFAA | Acylation of amine groups to improve volatility and detection. | nih.govshimadzu.com |

| Pentafluoropropionic Anhydride | PFPA | Acylation; shown to be highly effective for sensitivity in GC-MS analysis. | jfda-online.comnih.gov |

| Heptafluorobutyric Anhydride | HFBA | Acylation for enhanced chromatographic properties and detection. | nih.gov |

| N-methyl-bis-trifluoroacetamide | MBTFA | On-column derivatization for rapid analysis. | shimadzu.com |

A comparative study of three acylation reagents—HFBA, PFPA, and TFAA—for the analysis of various amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov For chiral phenethylamines, pre-column derivatization with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride has been successfully used to separate enantiomers on achiral capillary columns, which is critical as different enantiomers can exhibit distinct biological activities. nih.gov

Application of Isotopic Labeling for Quantitative Analysis and Mechanistic Studies

Isotopic labeling is a powerful technique used in phenethylamine research to track the passage of a compound through a biological or chemical system. wikipedia.org It involves replacing one or more atoms in the molecule with their stable (non-radioactive) or radioactive isotopes. wikipedia.orgtaylorandfrancis.com This "label" allows the compound to be distinguished and quantified, particularly in complex matrices. wikipedia.orgnih.gov

In quantitative analysis, especially when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled analogs of the target analyte serve as ideal internal standards. nih.gov For example, phenethylamine derivatives labeled with Carbon-13 ([¹³C]) or deuterium (B1214612) ([²H] or D) are chemically identical to their unlabeled counterparts. nih.gov They co-elute during chromatography and exhibit similar ionization and fragmentation patterns in mass spectrometry. However, they are easily distinguished by their mass difference. nih.gov This allows for precise and accurate quantification by correcting for any analyte loss during sample preparation and analysis. nih.gov

A key application is in forensic analysis and metabolomics, where the availability of high-quality labeled internal standards is crucial for the accurate quantification of drugs and their metabolites in biological samples like blood and urine. nih.govresearchgate.net Research has demonstrated the synthesis of various [¹³C₆]-labelled phenethylamine derivatives, starting from [¹³C₆]-phenol, to serve this purpose. nih.gov

Beyond quantitative analysis, isotopic labeling is instrumental in mechanistic studies, such as elucidating metabolic pathways. wikipedia.org By introducing a labeled compound into a biological system, researchers can trace the metabolic fate of the drug. researchgate.net The analysis of excretory products can identify metabolites by detecting the isotopic label, providing insights into how the body processes the compound. researchgate.net This is a critical component of Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development. researchgate.net For instance, deuterium labeling was used in the development of a pro-drug for (-)-huperzine A to create a labeled version of the active metabolite for study. researchgate.net

Interactive Table: Common Isotopes in Phenethylamine Research

| Isotope | Symbol | Type | Primary Application | References |

|---|---|---|---|---|

| Carbon-13 | ¹³C | Stable | Internal standards for quantitative analysis (GC-MS, LC-MS/MS). | nih.gov |

| Deuterium | ²H or D | Stable | Internal standards, mechanistic and metabolic studies. | wikipedia.orgresearchgate.net |

| Nitrogen-15 | ¹⁵N | Stable | Metabolic flux analysis, tracer studies. | wikipedia.org |

| Carbon-14 | ¹⁴C | Radioactive | Metabolism and excretion (ADME) studies. | researchgate.net |

While stable isotopes like ¹³C, ²H, and ¹⁵N are preferred for many applications due to safety and ease of use with MS and NMR, radioactive isotopes like ¹⁴C are also utilized, especially in metabolism studies, because of the high sensitivity of radioactivity detection. wikipedia.orgresearchgate.net

Future Research Directions and Translational Perspectives in Phenethylamine Chemistry

Continued Exploration of Novel Phenethylamine (B48288) Derivatives for Enhanced Receptor Selectivity and Potency

The exploration of novel phenethylamine derivatives is a key area of research aimed at developing compounds with improved receptor selectivity and potency. psilosybiini.infoacs.orgnih.gov The phenethylamine backbone, a phenyl ring connected to an amino group via a two-carbon sidechain, serves as a versatile template for chemical modification. wikipedia.orgwikipedia.org Substitutions on the phenyl ring, sidechain, or amino group can significantly alter the pharmacological properties of the resulting compounds. wikipedia.org

Research has shown that N-2-methoxybenzyl substitution of 2,5-dimethoxy-phenethylamine analogues can increase binding affinity at several receptors, including serotonergic 5-HT2A and 5-HT2C receptors, adrenergic a1 receptors, and dopaminergic D1-3 receptors. psilosybiini.info This substitution also markedly increases selectivity for the 5-HT2A receptor over the 5-HT1A receptor. psilosybiini.info For instance, the addition of an N-2-methoxybenzyl group to 2C drugs enhances their potency at 5-HT2A receptors, resulting in exceptionally potent agonists. psilosybiini.info

In the context of b-Ethyl-4-methoxy-benzeneethanamine, the introduction of various substituents could be explored to modulate its receptor binding profile. For example, the addition of a hydroxyl group at the 3-position of the phenyl ring has been shown to be favorable for interaction with the κ-opioid receptor (KOP) in diphenethylamine derivatives. acs.org Furthermore, the introduction of a fluoro substituent can increase both affinity and selectivity for the KOP receptor. acs.org

The following table summarizes the effects of different substitutions on the receptor binding profiles of phenethylamine derivatives:

| Substitution | Effect on Receptor Binding | Reference Compound(s) |

| N-2-methoxybenzyl | Increased affinity for 5-HT2A, 5-HT2C, a1, D1-3 receptors; increased 5-HT2A/5-HT1A selectivity | 2,5-dimethoxy-phenethylamines (2C drugs) |

| 3-hydroxyl group | Favorable interaction with the KOP receptor | Diphenethylamines |

| 2-fluoro substituent | Increased affinity and selectivity for the KOP receptor | Diphenethylamines |

In-depth Mechanistic Investigations at the Cellular and Subcellular Levels, Including Protein Targets

Understanding the mechanism of action of phenethylamine derivatives at the cellular and subcellular levels is crucial for their development as research tools and potential therapeutics. These compounds are known to interact with a variety of protein targets, primarily modulating monoamine neurotransmitter systems. wikipedia.org

One of the key protein targets for many phenethylamines is the dopamine (B1211576) transporter (DAT). nih.govbiomolther.org DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. nih.govbiomolther.org Inhibition of DAT leads to an increase in synaptic dopamine levels. nih.gov The β-phenethylamine (β-PEA) backbone is a structural feature of many psychotropic and addictive substances that inhibit DAT. biomolther.org Docking simulations have shown that phenethylamine derivatives can fit into the binding site of the human dopamine transporter (hDAT), forming hydrogen bonds and interacting with key amino acid residues. nih.gov

Another important class of protein targets for phenethylamines are the serotonin (B10506) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. psilosybiini.infonih.gov For example, 2,5-dimethoxyphenethylamine (2C-H) acts as a partial agonist at these receptors. wikipedia.org The interaction of phenethylamines with these receptors is thought to be responsible for their hallucinogenic and psychoactive effects. nih.gov

The trace amine-associated receptor 1 (TAAR1) is another significant target for phenethylamines. wikipedia.org Phenethylamine itself is a potent agonist of TAAR1. wikipedia.org Activation of TAAR1 can regulate monoamine neurotransmission. wikipedia.org

The table below lists some of the key protein targets of phenethylamine derivatives and their functions:

| Protein Target | Function | Role in Phenethylamine Action |

| Dopamine Transporter (DAT) | Reuptake of dopamine from the synapse | Inhibition leads to increased synaptic dopamine |

| Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT2C) | Mediate various physiological and behavioral effects of serotonin | Agonism is associated with psychoactive effects |

| Trace Amine-Associated Receptor 1 (TAAR1) | Regulation of monoamine neurotransmission | Agonism can modulate dopamine and serotonin systems |

Advanced Application of Computational Chemistry for Rational Drug Design and Optimization of Phenethylamine Scaffolds

Computational chemistry plays an increasingly important role in the rational design and optimization of novel drug candidates. openmedicinalchemistryjournal.com Techniques such as molecular docking, virtual screening, and quantum mechanical studies can provide valuable insights into the structure-activity relationships (SAR) of phenethylamine derivatives and guide the design of new compounds with desired pharmacological properties. openmedicinalchemistryjournal.comacs.org

Molecular docking simulations can be used to predict the binding modes of phenethylamine derivatives to their protein targets. openmedicinalchemistryjournal.com This information can help to identify key interactions between the ligand and the receptor and to design modifications that enhance binding affinity and selectivity. nih.gov For example, docking studies have been used to understand how phenethylamine derivatives interact with the dopamine transporter. nih.gov

Quantum mechanical studies can be employed to investigate the conformational properties of phenethylamines. acs.org Understanding the preferred conformations of these molecules is crucial for designing compounds that can adopt the optimal geometry for binding to their target receptors.

The scaffold hybridization strategy is another computational approach that can be used to discover novel ligands. nih.gov This strategy involves combining structural features from different known ligands to create new hybrid molecules with improved properties. nih.gov

The following table outlines some of the computational chemistry techniques used in phenethylamine drug design:

| Computational Technique | Application in Phenethylamine Research |

| Molecular Docking | Predicting binding modes to protein targets like DAT and serotonin receptors |

| Virtual Screening | Searching large compound libraries for new phenethylamine-based ligands |

| Quantum Mechanical Studies | Investigating the conformational preferences of the phenethylamine scaffold |

| Scaffold Hybridization | Combining structural motifs to design novel multitarget ligands |

Development and Characterization of Prodrug Strategies for Substituted Phenethylamines to Enhance Research Utility

Prodrug strategies involve the chemical modification of a drug into an inactive form that is converted to the active drug in the body. acs.orgmdpi.com This approach can be used to overcome various limitations of the parent drug, such as poor bioavailability or rapid metabolism. mdpi.com For research purposes, prodrugs can be designed to provide a more sustained release of the active compound, allowing for longer-lasting effects in experimental models.

A notable example of a prodrug strategy for a phenethylamine is N,N-dipropargyl-2-phenylethylamine (DPGPEA), which has been evaluated as a prodrug for 2-phenylethylamine (PEA). nih.gov Administration of DPGPEA leads to sustained elevations of PEA levels in the brain. nih.gov DPGPEA is also metabolized to N-propargyl-PEA, another prodrug of PEA. nih.gov

For a compound like this compound, a prodrug approach could be developed to enhance its utility in research. For example, modifying the amino group with a promoiety that is cleaved by enzymes in the brain could provide a targeted and sustained release of the active compound. The design of such a prodrug would need to consider several factors, including the rate of conversion to the active drug and the safety of the promoiety. acs.org

The development of prodrugs for phenethylamines could significantly enhance their utility as research tools by providing better control over their pharmacokinetic and pharmacodynamic properties.

| Prodrug Example | Parent Drug | Research Utility |

| N,N-dipropargyl-2-phenylethylamine (DPGPEA) | 2-phenylethylamine (PEA) | Sustained elevation of brain PEA levels |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for b-Ethyl-4-methoxy-benzeneethanamine, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of 4-methoxybenzeneethanamine precursors. Key parameters include reaction temperature (optimized at 130°C in chlorobenzene), stoichiometric ratios of catalysts (e.g., ruthenium complexes), and post-reaction purification via silica gel column chromatography . Reproducibility hinges on precise control of reaction time (16 hours) and verification of intermediates using ¹H/¹³C NMR.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.7–3.8 ppm) and ethylamine chains (δ ~2.6–3.1 ppm) should align with literature values .

- GC-MS/HRMS : Verify molecular ion peaks (e.g., m/z 179.2 for C₁₁H₁₇NO) and isotopic patterns.

- IR Spectroscopy : Characteristic O–C and N–H stretches (e.g., 1250 cm⁻¹ for methoxy C–O) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.

- Waste Disposal : Segregate organic waste containing amine residues and contract certified agencies for incineration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) in synthetic batches be systematically resolved?

- Methodological Answer : Contradictions often arise from stereoisomerism or solvent impurities. Strategies include:

- Deuterated Solvent Calibration : Ensure NMR solvents (e.g., CDCl₃) are anhydrous and free of protonated contaminants .

- Variable Temperature NMR : Resolve dynamic stereochemical interconversions by analyzing spectra at 25°C and −40°C .

- Comparative Database Analysis : Cross-reference with NIST Chemistry WebBook entries for 4-methoxybenzeneethanamine derivatives .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to model electron density around the amine group .

- Molecular Dynamics (MD) : Simulate interactions with ruthenium catalysts to predict regioselectivity in alkylation reactions .

- Lattice Energy Analysis : Evaluate crystallographic packing effects on stability using software like Mercury .

Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Kinetic Profiling : Conduct small-scale time-course experiments to identify rate-limiting steps (e.g., imine formation vs. reduction) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalyst Loading : Adjust ruthenium complex concentrations (0.5–2 mol%) to balance cost and efficiency .

Q. What strategies mitigate environmental risks from lab-scale disposal of this compound byproducts?

- Methodological Answer :

- Neutralization Protocols : Treat acidic waste with saturated NaOH (pH 8–9) to precipitate amines for safer disposal .

- Adsorbent Materials : Use activated carbon filters to capture volatile organic compounds (VOCs) before venting .

- Lifecycle Assessment (LCA) : Model environmental impact using software like SimaPro to prioritize greener alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.